![molecular formula C15H21NOS B5651262 N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5651262.png)
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
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Overview
Description
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is a heterocyclic compound that features a benzothiophene core Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohexylamine with a benzothiophene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: The compound is explored for its use in organic semiconductors and other advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its specific substitution pattern and the presence of the cyclohexyl group. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzothiophene derivatives .
Properties
IUPAC Name |
N-cyclohexyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c17-15(16-12-7-2-1-3-8-12)14-13-9-5-4-6-11(13)10-18-14/h10,12H,1-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLRKXWCPAAKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C3CCCCC3=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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